molecular formula C14H18KNO9S2 B1455059 Glucotropaeolin CAS No. 5115-71-9

Glucotropaeolin

Cat. No. B1455059
CAS RN: 5115-71-9
M. Wt: 447.5 g/mol
InChI Key: UYCWNAZWHVREMO-GYVLLFFHSA-M
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Description

Glucotropaeolin is a glucosinolate found in cruciferous plants such as L. sativum . It has antiprotozoal activity against HM1-IMSS E. histolytica, reducing the number of trophozoites .


Synthesis Analysis

Glucotropaeolin is synthesized from the amino acid phenylalanine in a multi-step pathway . The synthesis starts with the addition of benzyl magnesium chloride to carbon disulfide .


Molecular Structure Analysis

The chemical structure of glucotropaeolin was confirmed by total synthesis in 1957. It is a glucose derivative with β-D-glucopyranose configuration . The molecular formula of glucotropaeolin is C14H18KNO9S2 .


Chemical Reactions Analysis

Glucosinolates are characterized by a core sulfated isothiocyanate group, which is conjugated to thioglucose, and a further R-group . Frozen samples showed a considerable reduction in glucotropaeolin content .


Physical And Chemical Properties Analysis

Glucotropaeolin has a molar mass of 447.52 g·mol−1 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

  • UV-B Radiation Effects on Plant Metabolism : A study by Schreiner et al. (2009) investigated the impact of UV-B radiation on glucotropaeolin levels in nasturtium. They found that UV-B exposure can change the concentration of glucotropaeolin in different plant organs, indicating a selective response of plants to environmental stress.

  • Variability in Biochemical Parameters : Kleinwächter et al. (2008) conducted a study on nasturtium leaves, which are rich in glucotropaeolin and used traditionally for treating urinary tract infections. Their research, detailed in Journal of agricultural and food chemistry, highlighted the variability in glucotropaeolin content in dried leaves and its importance for pharmaceutical applications.

  • Impact of Fertilization and Post-harvest Processing : Bloem et al. (2007) explored the effects of sulfur and nitrogen fertilization, as well as post-harvest drying procedures on glucotropaeolin content in Tropaeolum majus. They found that sulfur fertilization significantly enhanced glucotropaeolin content, and gentle drying procedures increased its concentration in leaves. This study is significant for optimizing the production of bioactive compounds in medicinal plants (Journal of the Science of Food and Agriculture).

  • Cytotoxic Activity in Cancer Cell Lines : A study by Nastruzzi et al. (1996) in the Journal of Agricultural and Food Chemistry showed that products derived from glucotropaeolin have cytotoxic effects on various cancer cell lines, suggesting potential applications in cancer treatment.

  • Fungitoxic Activity Against Plant Pathogens : Research by Manici et al. (1997) in Journal of Agricultural and Food Chemistry demonstrated the fungitoxic activity of glucotropaeolin hydrolysis products against various plant pathogenic fungi, indicating its potential use in plant protection.

  • Enhanced Production in Hairy Root Cultures : A study by Wielanek and Urbanek (2006) in Plant Cell, Tissue and Organ Culture examined the effects of various treatments on glucotropaeolin production in Tropaeolum majus hairy root cultures. They found that certain treatments can significantly enhance glucotropaeolin production, which is important for its industrial production.

Safety And Hazards

Glucotropaeolin may cause an allergic skin reaction . It is recommended to avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

Glucotropaeolin has exhibited a growth-inhibitory effect against liver and colon cancer cells . It promotes apoptosis by calcium dysregulation and attenuates cell migration with FOXM1 suppression in pancreatic cancer cells . Therefore, glucotropaeolin may be a potential therapeutic drug against pancreatic ductal adenocarcinoma .

properties

IUPAC Name

potassium;[(E)-[2-phenyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO9S2.K/c16-7-9-11(17)12(18)13(19)14(23-9)25-10(15-24-26(20,21)22)6-8-4-2-1-3-5-8;/h1-5,9,11-14,16-19H,6-7H2,(H,20,21,22);/q;+1/p-1/b15-10+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYCWNAZWHVREMO-GYVLLFFHSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=NOS(=O)(=O)[O-])SC2C(C(C(C(O2)CO)O)O)O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C/C(=N\OS(=O)(=O)[O-])/SC2C(C(C(C(O2)CO)O)O)O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18KNO9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40743984
Record name Potassium 1-S-[(1E)-2-phenyl-N-(sulfonatooxy)ethanimidoyl]-1-thiohexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

447.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

potassium;[(E)-[2-phenyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate

CAS RN

5115-71-9
Record name Potassium 1-S-[(1E)-2-phenyl-N-(sulfonatooxy)ethanimidoyl]-1-thiohexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name β-D-Glucopyranose, 1-thio-, 1-[N-(sulfooxy)benzeneethanimidate], monopotassium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.115.872
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,870
Citations
M Wielanek, H Urbanek - Plant cell, tissue and organ culture, 2006 - Springer
… on glucotropaeolin production and … glucotropaeolin content, 58.1 ± 6.7 mg g −1 DW, was detected on the 3rd day after transfer of the roots to the fresh medium but glucotropaeolin …
Number of citations: 79 link.springer.com
W Lee, G Song, H Bae - Antioxidants, 2023 - mdpi.com
Pancreatic ductal adenocarcinoma (PDAC) has naturally aggressive characteristics including postoperative recurrence, resistance to conventional treatment, and metastasis. Surgical …
Number of citations: 2 www.mdpi.com
M Wielanek, H Urbanek - Plant cell, tissue and organ culture, 1999 - Springer
… ability to produce glucotropaeolin and myrosinase. In hairy roots glucotropaeolin content and … In relation to dry weight glucotropaeolin production by hairy roots was stimulated markedly …
Number of citations: 47 link.springer.com
E Bloem, A Berk, S Haneklaus… - Landbauforschung …, 2008 - literatur.thuenen.de
… the degradation product of glucotropaeolin. In an experiment … feed, equaling 48.7 mg/kg glucotropaeolin, which resulted in a … Up to 7.3% of the glucotropaeolin taken up by the animals …
Number of citations: 14 literatur.thuenen.de
DL Cheng, K Hashimoto, Y Uda - Food and chemical toxicology, 2004 - Elsevier
Three strains of Bifidobacterium sp., B. pseudocatenulatum, B. adolescentis, and B. longum were studied for their ability to digest glucosinolates, sinigrin (SNG) and glucotropaeolin (…
Number of citations: 141 www.sciencedirect.com
B Combourieu, L Elfoul, AM Delort, S Rabot - Drug Metabolism and …, 2001 - ASPET
One- and two-dimensional 1 H NMR spectroscopy were used to study the biotransformation of two dietary glucosinolates, sinigrin (SIN), and glucotropaeolin (GTL) by the human …
Number of citations: 85 dmd.aspetjournals.org
JO Tim, LS Wong, DJ Williams, S Pun - in human nutrition and health …, 2008 - core.ac.uk
… as glucotropaeolin imparts an unpalatable ‘nasturtium’flavour to fruit, attempts to increase glucotropaeolin … Rather, glucotropaeolin could be more efficiently extracted from non-edible …
Number of citations: 1 core.ac.uk
H Streicher, L Latxague, T Wiemann, P Rollin… - Carbohydrate …, 1995 - Elsevier
… deoxy derivatives of glucotropaeolin (31-34). The synthesis of 2- and 6-deoxyglucobrassicin (40, 41) followed the same synthetic scheme as for the glucotropaeolin series (Scheme 4). …
Number of citations: 20 www.sciencedirect.com
EW Underhill - European Journal of Biochemistry, 1967 - Wiley Online Library
… oximes → mustard oil glucosides — are presented for glucotropaeolin and gluconasturtin. … tracer from the latter into the aglycone moiety of glucotropaeolin; incorporation of 14 C from …
Number of citations: 64 febs.onlinelibrary.wiley.com
H Kindl, EW Underhill - Phytochemistry, 1968 - Elsevier
The incorporation of DL-N-hydroxyphenylalanine-2- 14 C into the mustard oil glucoside glucotropaeolin was demonstrated by plant feeding experiments. The efficiency of conversion of …
Number of citations: 55 www.sciencedirect.com

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